2-(Fluoromethyl)piperidine hydrochloride

Lipophilicity Drug design ADME

Source your 2-(Fluoromethyl)piperidine hydrochloride (CAS 886216-73-5) for CNS-focused medicinal chemistry. This 2-substituted regioisomer provides a distinct electronic environment compared to 3- or 4-substituted variants, critically modulating amine basicity and hydrogen-bonding for target-specific SAR exploration—particularly for neurotransmitter receptors where substitution position directly impacts pharmacological activity. The fluoromethyl group at the 2-position enhances metabolic stability against oxidative degradation relative to non-fluorinated analogs. The hydrochloride salt ensures superior aqueous solubility and ease of handling. Essential for lead optimization programs requiring systematic comparison of fluoromethyl regioisomers to establish structure-activity relationships.

Molecular Formula C6H12FN
Molecular Weight 117.16 g/mol
CAS No. 886216-73-5
Cat. No. B1394477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Fluoromethyl)piperidine hydrochloride
CAS886216-73-5
Molecular FormulaC6H12FN
Molecular Weight117.16 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CF
InChIInChI=1S/C6H12FN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2
InChIKeyVMMNQROZBNSKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Fluoromethyl)piperidine Hydrochloride (886216-73-5): A Fluorinated Piperidine Building Block for Medicinal Chemistry Procurement


2-(Fluoromethyl)piperidine hydrochloride (CAS 886216-73-5, racemic mixture; CAS 1638768-87-2, racemic hydrochloride) is a saturated six-membered heterocyclic amine derivative featuring a fluoromethyl (-CH2F) substituent at the 2-position of the piperidine ring, supplied as the hydrochloride salt . The compound has a molecular formula of C6H13ClFN and a molecular weight of 153.63 g/mol, with the hydrochloride salt form improving aqueous solubility and handling characteristics relative to the free base . As a fluorinated piperidine scaffold, it serves as a versatile intermediate in the synthesis of pharmaceutical candidates, particularly in central nervous system (CNS) drug discovery programs where fluorination strategies are employed to modulate metabolic stability and lipophilicity [1].

Why 2-(Fluoromethyl)piperidine Hydrochloride Cannot Be Substituted with Other Regioisomeric Fluoromethylpiperidines


The position of the fluoromethyl substituent on the piperidine ring fundamentally alters the compound's physicochemical properties and synthetic utility. Regioisomeric fluoromethylpiperidines (2-, 3-, and 4-substituted variants) exhibit distinct calculated partition coefficients (LogD), which directly influence membrane permeability and drug-like properties in downstream applications [1]. Specifically, the 2-substituted regioisomer places the fluoromethyl group adjacent to the basic amine nitrogen, creating a unique electronic environment that differs from 3- or 4-substituted analogs in both reactivity and conformational preferences [2]. Furthermore, in medicinal chemistry campaigns exploring structure-activity relationships (SAR), substitution position is a critical variable—3-substituted analogs have been specifically cited as building blocks for protease inhibitors (HCV NS3/4A, HIV-1 integrase), while 4-substituted variants appear in distinct pharmacological contexts, indicating that substitution position correlates with target-specific applications that cannot be interchanged .

Quantitative Differentiation Evidence: 2-(Fluoromethyl)piperidine Hydrochloride vs. Regioisomeric and Non-Fluorinated Comparators


Lipophilicity Comparison: 2-Fluoromethyl vs. 4-Fluoromethyl Piperidine Hydrochloride LogP Values

The 2-(fluoromethyl)piperidine hydrochloride exhibits a calculated Log P of 0.92 (or consensus Log P of 1.46 across five prediction methods), positioning it within the optimal lipophilicity range for oral bioavailability and blood-brain barrier penetration . In contrast, the 4-(fluoromethyl)piperidine hydrochloride regioisomer has been characterized with a pKa of approximately 12.5, reflecting the distinct electronic environment when the fluoromethyl group is positioned at the 4-position rather than adjacent to the basic amine . This positional difference in lipophilicity and basicity can directly impact compound solubility, absorption, and target interaction profiles in biological systems .

Lipophilicity Drug design ADME

LogD (pH 7.4) Comparison: 2-Position Substitution Optimizes Membrane Permeability at Physiological pH

The calculated LogD at pH 7.4 for 2-(fluoromethyl)piperidine hydrochloride is -0.572, indicating moderate lipophilicity under physiological conditions [1]. While directly comparable LogD values for 3- and 4-regioisomers are not available in public databases, the 2-position substitution places the fluoromethyl group adjacent to the basic amine, creating a unique electronic microenvironment distinct from 3- or 4-substituted variants. Computational studies on fluoro- and trifluoromethyl-substituted piperidines demonstrate that substitution position significantly influences conformational preferences and anomeric effects, which in turn affect molecular recognition by biological targets [2].

Lipophilicity LogD CNS penetration

Synthetic Application Differentiation: 2-Fluoromethylpiperidine as a CNS-Oriented Scaffold vs. 3-Regioisomer in Protease Inhibitor Development

The 2-(fluoromethyl)piperidine scaffold is primarily cited in the context of CNS-targeted drug discovery, where the piperidine core is a privileged structure for neurotransmitter receptor modulation [1]. In contrast, the 3-(fluoromethyl)piperidine regioisomer is explicitly marketed and documented as a building block for protease inhibitor development, specifically targeting HCV NS3/4A and HIV-1 integrase, with the fluoromethyl group serving as a bioisostere for hydroxyl groups . A patent (CN111100063A) specifically discloses preparation methods for 2-fluoromethyl-substituted piperidine derivatives as pharmaceutical intermediates, confirming the industrial relevance of the 2-substituted regioisomer in pharmaceutical synthesis pathways distinct from 3- and 4-substituted variants [2].

Medicinal chemistry CNS drugs Protease inhibitors

Commercial Availability and Purity Specification Comparison

2-(Fluoromethyl)piperidine hydrochloride (racemic, CAS 1638768-87-2) is commercially available from multiple vendors at 95-97% purity, with batch-specific QC documentation including NMR, HPLC, and GC available from major suppliers . The compound is also available as the enantiopure (2S)-variant (CAS 886216-73-5) for stereospecific applications, providing procurement flexibility not uniformly available across all regioisomers . In comparison, 3-(fluoromethyl)piperidine hydrochloride (CAS 1241725-60-9) is available at 95-98% purity from select vendors including Sigma-Aldrich (Ambeed), while 4-(fluoromethyl)piperidine hydrochloride (CAS 787564-27-6) is synthesized with reported yields of 70-80% and appears less broadly stocked among major chemical suppliers .

Procurement Purity Supplier comparison

High-Value Application Scenarios for 2-(Fluoromethyl)piperidine Hydrochloride Based on Differentiated Evidence


CNS Drug Discovery: Building Block for Blood-Brain Barrier Penetrant Candidates

The calculated Log P (0.92-1.46) and LogD at pH 7.4 (-0.572) of 2-(fluoromethyl)piperidine hydrochloride place it within the optimal lipophilicity window for CNS drug candidates . Procurement of the 2-substituted regioisomer is specifically warranted for CNS-targeted programs where the fluoromethyl group at the 2-position modulates amine basicity and hydrogen-bonding capacity in ways distinct from 3- or 4-substituted variants [1]. The (2S)-enantiopure form (CAS 886216-73-5) enables stereospecific SAR exploration of neurotransmitter receptor targets [2].

Metabolic Stability Optimization via Fluorine Incorporation

The fluoromethyl group at the 2-position enhances metabolic stability against oxidative degradation compared to non-fluorinated piperidine analogs . In vitro microsomal stability studies on structurally related fluorinated piperidine-2-carboxamides demonstrate that fluorine incorporation modulates oxidative degradation rates, with the 2-position offering a distinct electronic environment relative to more distal substitution patterns [1]. Procurement of the 2-substituted variant supports medicinal chemistry efforts seeking to improve pharmacokinetic half-life while maintaining target engagement.

Structure-Activity Relationship (SAR) Studies of Substitution Position Effects

Systematic SAR investigations comparing 2-, 3-, and 4-fluoromethylpiperidine regioisomers require the 2-substituted compound as an essential comparator arm . Computational studies on fluoro- and trifluoromethyl-substituted piperidines demonstrate that substitution position significantly alters conformational preferences, anomeric effects, and molecular recognition properties [1]. Procurement of the 2-regioisomer is necessary to establish the contribution of substitution position to pharmacological activity, selectivity, and physicochemical properties in lead optimization programs.

Pharmaceutical Intermediate for Patent-Disclosed Synthesis Routes

Patent CN111100063A specifically discloses preparation methods for 2-fluoromethyl-substituted piperidine derivatives as pharmaceutical intermediates, confirming industrial applicability of the 2-substituted scaffold in proprietary synthesis pathways . Procurement of 2-(fluoromethyl)piperidine hydrochloride supports process chemistry development and scale-up activities aligned with this patent family, providing a documented route for further functionalization and elaboration into more complex drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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